molecular formula C19H21FN2O2S2 B2645785 2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896353-63-2

2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2645785
CAS RN: 896353-63-2
M. Wt: 392.51
InChI Key: RJSOFICCCLJKCU-UHFFFAOYSA-N
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Description

The compound is a thiophene-based analog, which has been of interest to many scientists due to its potential as a biologically active compound . Thiophene derivatives play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . The compound “2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various chemical reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different compounds to produce thiophene derivatives .


Physical And Chemical Properties Analysis

The compound is a thiophene derivative, and thiophene is known to have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis Applications

The compound has been investigated for its potential in heterocyclic synthesis, which is crucial for developing pharmaceuticals and materials with novel properties. For example, thiophenylhydrazonoacetates derived from similar compounds have been utilized to synthesize various heterocyclic derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Mohareb et al., 2004). Similarly, the utility of 2-aminothiophene-3-carboxamide in synthesizing thienopyridines and thienopyrimidines highlights its importance in the development of biologically active compounds with potential pharmaceutical applications (Mohareb et al., 2003).

Antimicrobial and Antitumor Applications

Compounds derived from 2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown promising antimicrobial and antitumor activities. Novel thiophene derivatives synthesized from related compounds have demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, which could lead to new therapeutic agents (Amr et al., 2010). Moreover, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones from related structures has revealed potent cytotoxicity against cancer cell lines, further indicating the potential of such compounds in cancer therapy (Deady et al., 2005).

Photophysical Properties

The absorption and fluorescence spectra of carboxamides derived from similar structures have been studied, revealing their potential in developing novel optical materials. The study of their photophysical properties, including ground and excited state dipole moments, can lead to applications in sensors and organic electronics (Patil et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to develop advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S2/c1-11-2-7-14-15(10-11)26-19(17(14)18(21)24)22-16(23)8-9-25-13-5-3-12(20)4-6-13/h3-6,11H,2,7-10H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSOFICCCLJKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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